

Investigating the Anti-Tumor Spectrum of Foslinanib: A Technical Guide

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Compound of Interest

Compound Name: Foslinanib

Cat. No.: B607536

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Foslinanib (also known as CVM-1118) is an orally bioavailable, small molecule investigational drug with a promising anti-tumor profile. This technical guide provides a comprehensive overview of the anti-tumor spectrum of **Foslinanib**, detailing its mechanism of action, preclinical efficacy across various cancer models, and available clinical trial data. The document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this novel agent. Quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of **Foslinanib**'s multifaceted anti-cancer activity.

Introduction

Foslinanib is a synthetic 2-phenyl-4-quinolone derivative that has demonstrated potent anti-neoplastic and anti-vasculogenic mimicry (VM) activities.^{[1][2][3]} Its primary mechanism of action involves the targeting of the mitochondrial chaperone protein, Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1).^{[4][5]} By inhibiting TRAP1, **Foslinanib** triggers a cascade of downstream effects, ultimately leading to cancer cell apoptosis, inhibition of tumor growth, and suppression of VM, a process implicated in tumor metastasis and drug resistance.^{[2][4]} The active metabolite of **Foslinanib**, CVM-1125, has been shown to exhibit significant

growth inhibitory and cytotoxic effects at nanomolar concentrations across a broad range of human cancer cell lines.[4][6]

Foslinanib has undergone Phase I clinical evaluations in the United States and Asia, demonstrating a favorable safety profile and determining the maximum tolerated dose (MTD). [2] It is currently being investigated in Phase II clinical trials for the treatment of advanced hepatocellular carcinoma (HCC) in combination with nivolumab and for advanced neuroendocrine tumors (NETs).[2] Notably, the U.S. Food and Drug Administration (FDA) has granted Orphan Drug Designation to **Foslinanib** for the treatment of pancreatic neuroendocrine tumors (PNETs).[5]

Mechanism of Action

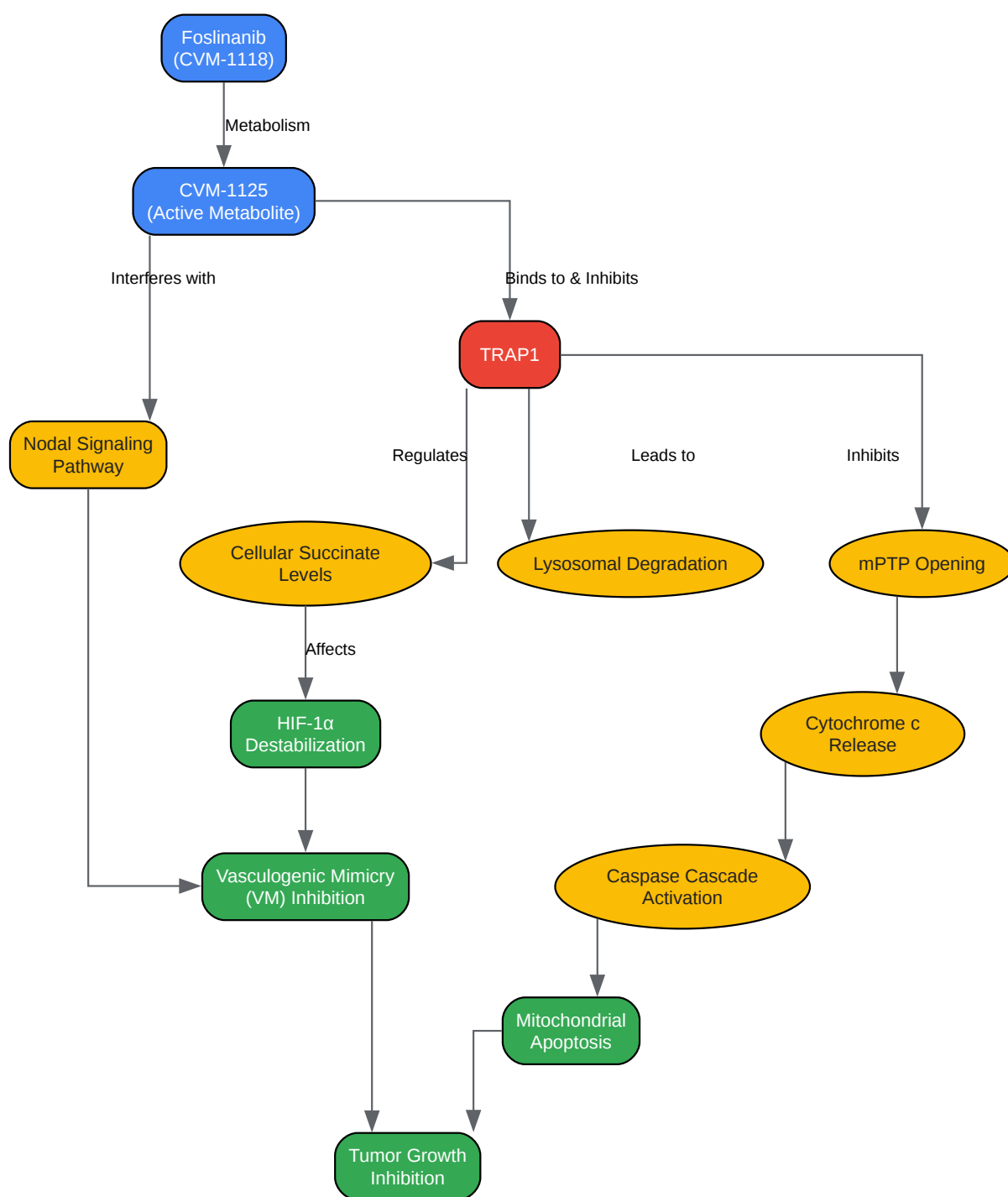
Foslinanib's anti-tumor activity is primarily mediated through its active metabolite, CVM-1125, which directly targets and binds to the mitochondrial protein TRAP1.[4] This interaction leads to the degradation of TRAP1 via the lysosomal pathway.[4] The reduction in TRAP1 protein levels disrupts key cellular processes that are critical for cancer cell survival and proliferation.

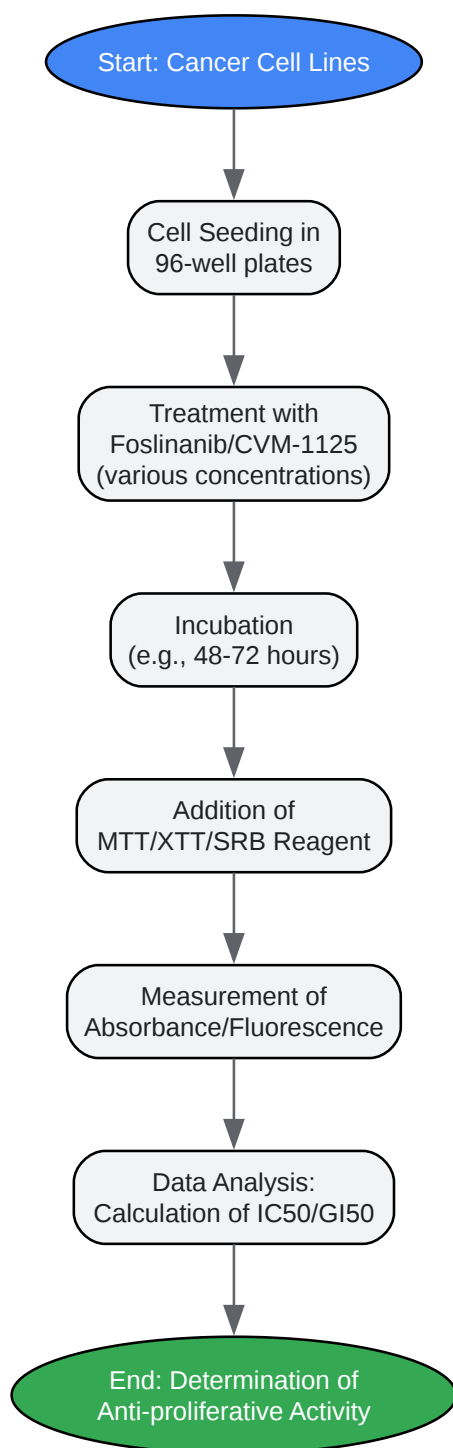
The downstream signaling pathways affected by **Foslinanib**-mediated TRAP1 inhibition include:

- **Destabilization of Hypoxia-Inducible Factor-1 α (HIF-1 α):** TRAP1 inhibition leads to a reduction in cellular succinate levels, which in turn promotes the activity of prolyl hydroxylases. This results in the destabilization of HIF-1 α , a key transcription factor that regulates genes involved in tumor growth and VM formation.[4][7]
- **Interference with the Nodal Signaling Pathway:** **Foslinanib** has been shown to decrease the expression of Notch4 ICD and Nodal, two critical signaling proteins in VM formation. This is accompanied by a reduction in the phosphorylation of Smad2, a downstream effector in the Nodal signaling pathway.[4]
- **Induction of Mitochondrial Apoptosis:** By targeting TRAP1, **Foslinanib** may interfere with its protective function against the opening of the mitochondrial permeability transition pore (mPTP). This can lead to the release of cytochrome c from the mitochondria into the cytosol, activating the caspase cascade and inducing apoptosis.[4]

- Modulation of mTOR and PI3K-AKT Signaling: The mTOR and PI3K-AKT pathways have been identified as druggable signaling pathways for **Foslinanib**.[\[4\]](#)

Potential pharmacogenomic biomarkers for sensitivity to **Foslinanib** have been identified as loss-of-function mutations in the tumor suppressor genes STK11 and NF2, which are involved in the mTOR signaling pathway.[\[4\]](#)





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